![molecular formula C16H22O4 B077993 methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate CAS No. 14271-37-5](/img/structure/B77993.png)
methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is a chemical compound that is widely used in scientific research. It is a synthetic derivative of a natural product called brefeldin A, which was originally isolated from a fungus. Methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has been shown to have a number of interesting biochemical and physiological effects, and it is used in a variety of research applications.
Mecanismo De Acción
The mechanism of action of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is not fully understood, but it is believed to work by inhibiting a protein called ADP-ribosylation factor 1 (ARF1). ARF1 plays a key role in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, and Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate appears to interfere with this process.
Efectos Bioquímicos Y Fisiológicos
Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has a number of interesting biochemical and physiological effects. In addition to its role in protein trafficking, it has also been shown to inhibit the secretion of certain cytokines and chemokines, which are involved in inflammation and immune responses. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has also been shown to have anti-tumor activity in some cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in lab experiments is its specificity. It targets a specific protein (ARF1) and inhibits a specific process (protein trafficking), which makes it a useful tool for studying these processes. However, one limitation of using Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate. One area of interest is in the development of new drugs that target ARF1 and protein trafficking. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate could serve as a starting point for the development of these drugs. Another area of interest is in the study of the physiological effects of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in vivo, which could provide important insights into its potential therapeutic applications. Finally, there is also potential for the use of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in the development of new imaging techniques for studying protein trafficking and other intracellular processes.
Métodos De Síntesis
Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is typically synthesized using a multi-step process. The first step involves the synthesis of a key intermediate called 3a,4,7,7a-tetrahydro-6-methyl-2-oxo-1-benzofuran-5-yl acetic acid. This intermediate is then converted into the final product using a series of chemical reactions, including esterification and reduction.
Aplicaciones Científicas De Investigación
Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is used in a variety of scientific research applications. One of its primary uses is in the study of intracellular transport and protein trafficking. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which makes it a useful tool for studying this process.
Propiedades
Número CAS |
14271-37-5 |
|---|---|
Nombre del producto |
methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate |
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate |
InChI |
InChI=1S/C16H22O4/c1-9(5-6-15(17)19-4)12-8-13-11(3)16(18)20-14(13)7-10(12)2/h9,13-14H,3,5-8H2,1-2,4H3/t9-,13+,14+/m0/s1 |
Clave InChI |
RCKXDYPRQOIBKT-CUOATXAZSA-N |
SMILES isomérico |
CC1=C(C[C@H]2[C@@H](C1)OC(=O)C2=C)[C@@H](C)CCC(=O)OC |
SMILES |
CC1=C(CC2C(C1)OC(=O)C2=C)C(C)CCC(=O)OC |
SMILES canónico |
CC1=C(CC2C(C1)OC(=O)C2=C)C(C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



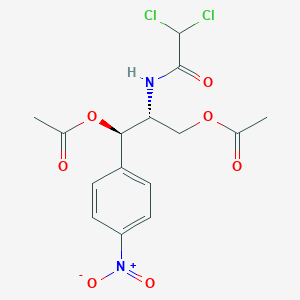
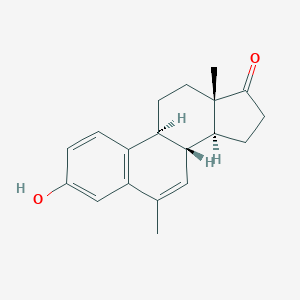
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
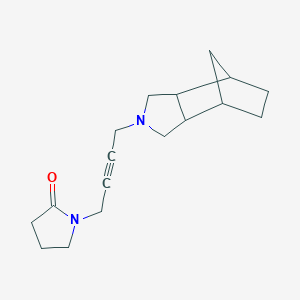
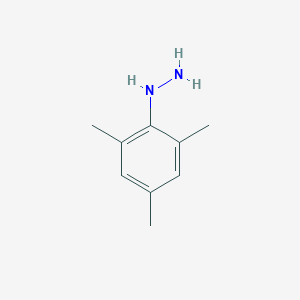
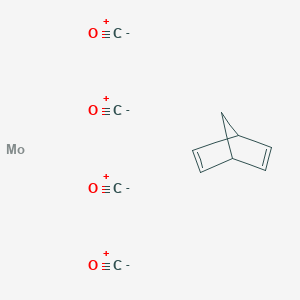
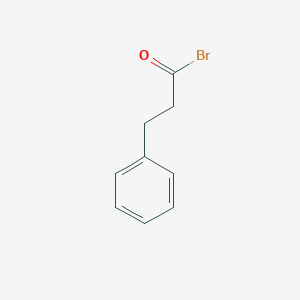
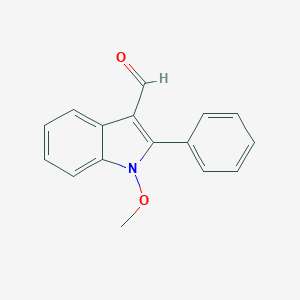
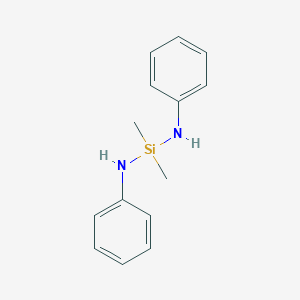
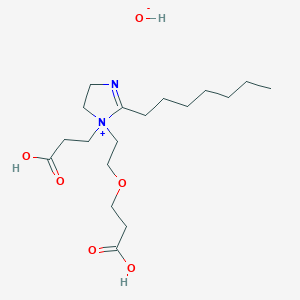
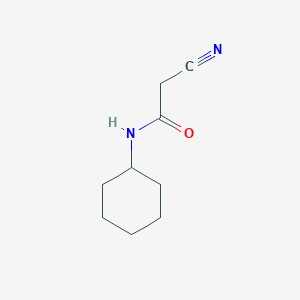
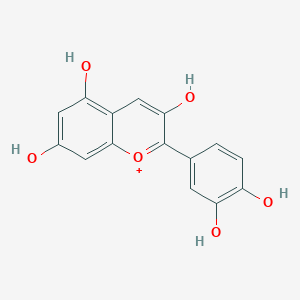
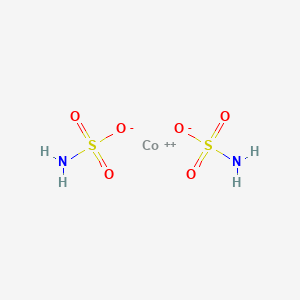
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)